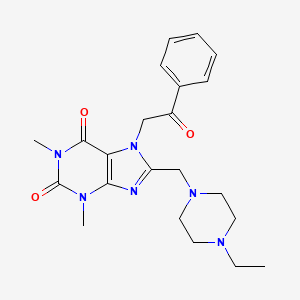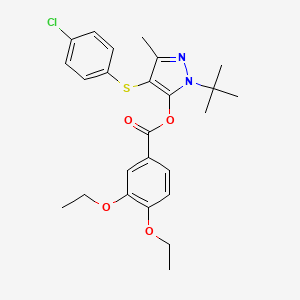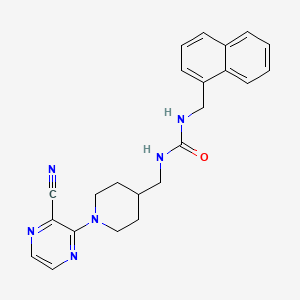
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has been studied for its potential therapeutic applications. This compound has shown promise in scientific research for its ability to interact with certain biological pathways and produce specific biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its ability to interact with certain biological pathways. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to modulate certain neurotransmitter systems involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea are varied and depend on the specific biological pathway being targeted. Studies have shown that this compound can inhibit cancer cell growth, reduce inflammation, and modulate neurotransmitter systems. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments is its ability to selectively target specific biological pathways. This allows for a more targeted approach to studying the effects of this compound. However, one limitation is that the synthesis method for this compound can be complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the specific mechanisms involved in its anti-cancer activity and its potential as a therapeutic agent. Additionally, this compound has shown promise as a treatment for neurodegenerative disorders, and further studies are needed to determine its potential in this area. Finally, the synthesis method for this compound could be optimized to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis method for 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves several steps. The first step involves the reaction of 3-cyanopyrazine-2-carboxylic acid with piperidine and paraformaldehyde to form 1-(3-cyanopyrazin-2-yl)piperidin-4-ol. This compound is then reacted with naphthalen-1-ylmethyl isocyanate to form the final product, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea.
Scientific Research Applications
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has been studied for its potential therapeutic applications in scientific research. One area of interest is its potential as a treatment for cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c24-14-21-22(26-11-10-25-21)29-12-8-17(9-13-29)15-27-23(30)28-16-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,10-11,17H,8-9,12-13,15-16H2,(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFNXYKVXJULM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

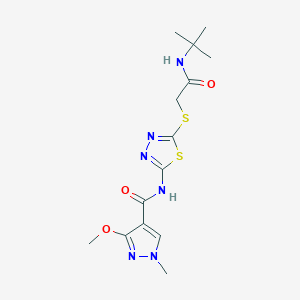
![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

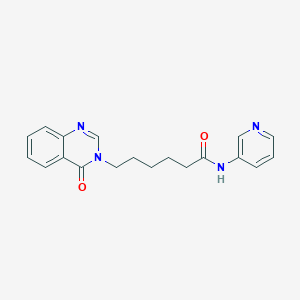
![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)
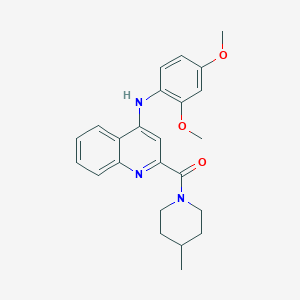

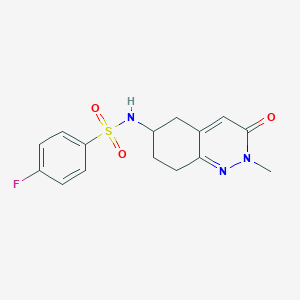
![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
